molecular formula C12H15NO2 B1599752 Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 357426-12-1

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B1599752
M. Wt: 205.25 g/mol
InChI Key: VLYNBHYMQUZEDV-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the following structural formula:


CH3C(NH2)CH2C(O)OCH3\text{CH}_3 - \text{C}(\text{NH}_2) - \text{CH}_2 - \text{C}(\text{O}) - \text{OCH}_3


It is a colorless liquid and belongs to the class of alkanolamines . Alkanolamines are versatile compounds used in various applications due to their unique properties.



Synthesis Analysis

The synthesis of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can be achieved through several routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This reaction yields the desired compound, which serves as a precursor for further transformations.



Molecular Structure Analysis

The compound consists of an indene ring system fused with an aminomethyl group and an ester functionality. The indene core imparts aromatic character, while the aminomethyl group introduces basic properties. The ester moiety contributes to its reactivity and solubility.



Chemical Reactions Analysis


  • Acylation : Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can undergo acylation reactions with acyl chlorides to form oxazolines , which find applications in organic synthesis.

  • Sulfation : By sulfating the alcohol group, the compound becomes a precursor to 2,2-dimethylaziridine , a versatile intermediate in organic chemistry.



Physical And Chemical Properties Analysis


  • Molar Mass : Approximately 201.65 g/mol.

  • Density : Similar to water (approximately 0.934 g/cm³).

  • Melting Point : Around 30–31 °C (86–88 °F).

  • Boiling Point : Approximately 165.5 °C (329.9 °F).


Safety And Hazards


  • NFPA Hazard Rating : 2 (Health), 2 (Flammability), 0 (Reactivity).

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures.


Future Directions

Research on Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate continues to explore its applications in drug synthesis, cosmetics, and other fields. Further investigations into its reactivity, stability, and potential derivatives are warranted.


properties

IUPAC Name

methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYNBHYMQUZEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C2=CC=CC=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458712
Record name Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

357426-12-1
Record name Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.79 g of 3-cyano-3-trimethylsilanyloxy-indan-1-carboxylic acid methyl ester (20.0 mmol, 1.0 equivalent) in 25 mL of methanol was added 5.71 g of p-toluenesulfonic acid monohydrate (30.0 mmol, 1.5 equivalent). The solution was stirred for 15 minutes and then 4.21 g of 20% palladium hydroxide on carbon, 50% wet by weight, (3.00 mmol, 0.15 equivalent) was added. The reaction mixture was subjected to hydrogenolysis at 50 psi of hydrogen over 24 hours. After this time, the reaction mixture was filtered through Celite and typically used filtrate in the next step (Example 60D). The isolation of the title compound was conducted as follows: the filtrate was concentrated in vacuo; the residue was partitioned between 30 mL of methylene chloride and 20 mL of a saturated aqueous solution of sodium carbonate; the aqueous layer was extracted with 15 mL of methylene chloride; the combined aqueous layers were washed with 40mL of a saturated aqueous solution of sodium chloride; the organic solution was dried over anhydrous sodium sulfate and concentrated to afford the title compound as an oil (3.65 g, 89%) with approximately a 10:1 ratio of diastereomers; (major diastereomer) 1H NMR (400 MHz, CDCl3): δ 7.43 (dd, J=6.9, 1.6 Hz, 1H), 7.29-7.25 (m, 3H), 4.09 (t, J=8.1 Hz, 1H), 3.80 (s, 3H), 3.31-3.24 (m, 1H), 3.14 (dd, J=12.8, 4.7 Hz, 1H), 2.98 (dd, J=12.8, 7.3 Hz, 1H), 2.62-2.52 (m, 1H), 2,31-2.42 (m, 1H), 1.3 (bs, 2H).
Name
3-cyano-3-trimethylsilanyloxy-indan-1-carboxylic acid methyl ester
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.21 g
Type
catalyst
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 3
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 4
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 5
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 6
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

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